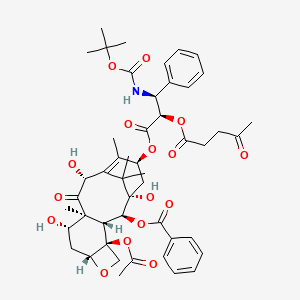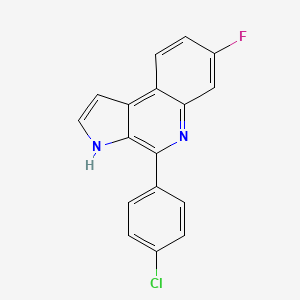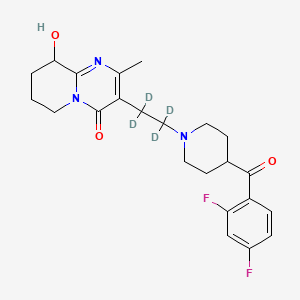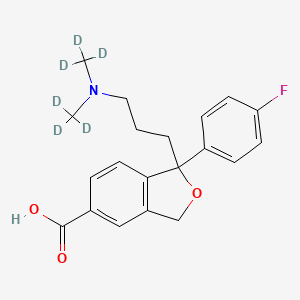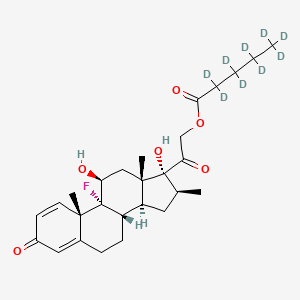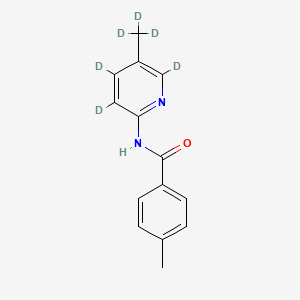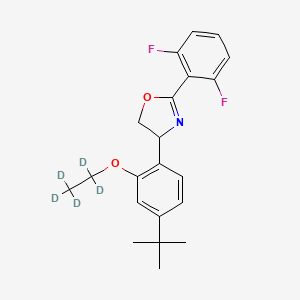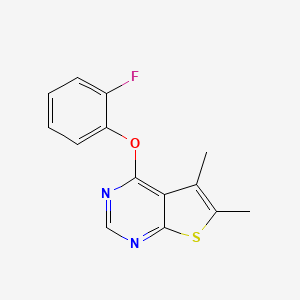![molecular formula C13H24N2O11 B12411462 [(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea](/img/structure/B12411462.png)
[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-ylurea is a complex organic compound characterized by its multiple hydroxyl groups and a urea moiety. This compound is notable for its intricate stereochemistry, which involves multiple chiral centers, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-ylurea typically involves the following steps:
Formation of the oxane rings: This step involves the cyclization of appropriate precursors to form the oxane rings.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.
Formation of the urea moiety: The urea group is introduced through a reaction with an appropriate isocyanate or carbamate.
Industrial Production Methods
Industrial production of this compound may involve:
Large-scale cyclization reactions: Utilizing catalysts to enhance the efficiency of ring formation.
Continuous flow reactors:
Automated synthesis: Using robotic systems to precisely control reaction conditions and improve reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the hydroxyl groups or the urea moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups or the urea nitrogen.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidized derivatives: Products with additional oxygen-containing functional groups.
Reduced derivatives: Products with modified hydroxyl or urea groups.
Substituted derivatives: Products with new functional groups replacing the original hydroxyl or urea groups.
Applications De Recherche Scientifique
Chemistry
Stereochemistry studies: Due to its multiple chiral centers, it is used in research on stereochemical effects in reactions.
Catalysis: It can act as a ligand in catalytic reactions.
Biology
Enzyme inhibition: It is studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Metabolic studies: Used to trace metabolic pathways involving similar compounds.
Medicine
Drug development: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Diagnostic tools: Used in the development of diagnostic assays due to its unique structure.
Industry
Material science: Utilized in the synthesis of advanced materials with specific properties.
Biotechnology: Employed in the development of biotechnological applications, such as biosensors.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-ylurea involves:
Binding to molecular targets: The compound binds to specific enzymes or receptors, inhibiting their activity.
Pathway modulation: It can modulate biochemical pathways by acting as a competitive inhibitor or an allosteric modulator.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]urea
- [(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]carbamate
Uniqueness
- Stereochemistry : The unique arrangement of chiral centers sets it apart from similar compounds.
- Functional groups : The presence of multiple hydroxyl groups and a urea moiety provides distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H24N2O11 |
|---|---|
Poids moléculaire |
385.33 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea |
InChI |
InChI=1S/C13H24N2O11/c14-13(23)15-11-8(21)7(20)10(4(2-17)24-11)26-12-9(22)6(19)5(18)3(1-16)25-12/h3-12,16-22H,1-2H2,(H3,14,15,23)/t3-,4-,5+,6+,7+,8-,9-,10-,11-,12+/m1/s1/i13+1 |
Clé InChI |
KYDLAYNPAKYQJH-LHNFAICWSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@@H]2O)O)N[13C](=O)N)CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)NC(=O)N)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)

